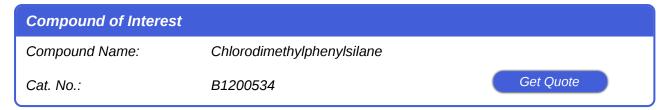


An In-Depth Technical Guide to the Spectral Interpretation of Chlorodimethylphenylsilane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for **Chlorodimethylphenylsilane** (C₈H₁₁ClSi), a key organosilane intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of **Chlorodimethylphenylsilane**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **Chlorodimethylphenylsilane**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.61 - 7.56	Multiplet	2H	ortho-Protons (aromatic)
7.41 - 7.37	Multiplet	3H	meta- and para- Protons (aromatic)
0.58	Singlet	6H	Methyl Protons (- Si(CH ₃) ₂)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data of Chlorodimethylphenylsilane

Chemical Shift (ppm)	Assignment
137.5	C-Si (ipso-carbon)
133.8	ortho-Carbons
130.2	para-Carbon
128.1	meta-Carbons
1.5	Methyl Carbons (-Si(CH₃)₂)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of Chlorodimethylphenylsilane



Wavenumber (cm ⁻¹)	Intensity	Assignment
3069	Medium	Aromatic C-H stretch
2961	Medium	Asymmetric CH₃ stretch
1428	Strong	Si-C ₆ H ₅ stretch
1255	Strong	Symmetric CH ₃ deformation in Si(CH ₃) ₂
1117	Strong	In-plane C-H bending (aromatic)
835	Strong	Si-C stretch (asymmetric)
779	Strong	Out-of-plane C-H bending (aromatic)
732, 699	Strong	Monosubstituted benzene ring bending
538	Strong	Si-Cl stretch

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments of Chlorodimethylphenylsilane

m/z	Relative Intensity (%)	Assignment
170	25	[M] ⁺ (Molecular ion, ³⁵ Cl)
172	8	[M+2] ⁺ (Isotope peak, ³⁷ Cl)
155	100	[M - CH ₃] ⁺
135	10	[M - CI]+
93	15	[Si(CH ₃) ₂ Cl] ⁺
77	5	[C ₆ H ₅] ⁺



Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **Chlorodimethylphenylsilane**.

Methodology:

- Sample Preparation: A sample of approximately 10-20 mg of **Chlorodimethylphenylsilane** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
- Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Chlorodimethylphenylsilane**.

Methodology:

• Sample Preparation: A thin film of neat liquid **Chlorodimethylphenylsilane** was prepared between two potassium bromide (KBr) plates.



- Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. A total of 16 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Chlorodimethylphenylsilane**.

Methodology:

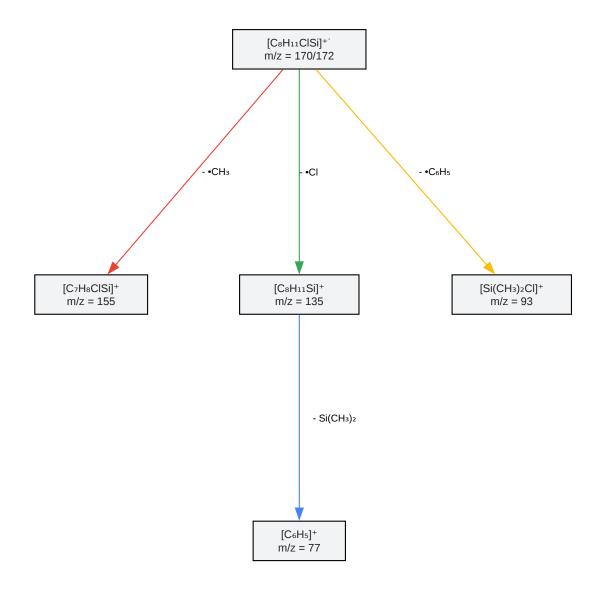
- Sample Introduction: A dilute solution of **Chlorodimethylphenylsilane** in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
- Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
- Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300.
- Data Processing: The acquired mass spectrum was processed to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks were calculated based on the most abundant peak (base peak).

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the spectral analysis of **Chlorodimethylphenylsilane**.



Mass Spectrometry Fragmentation Pathway

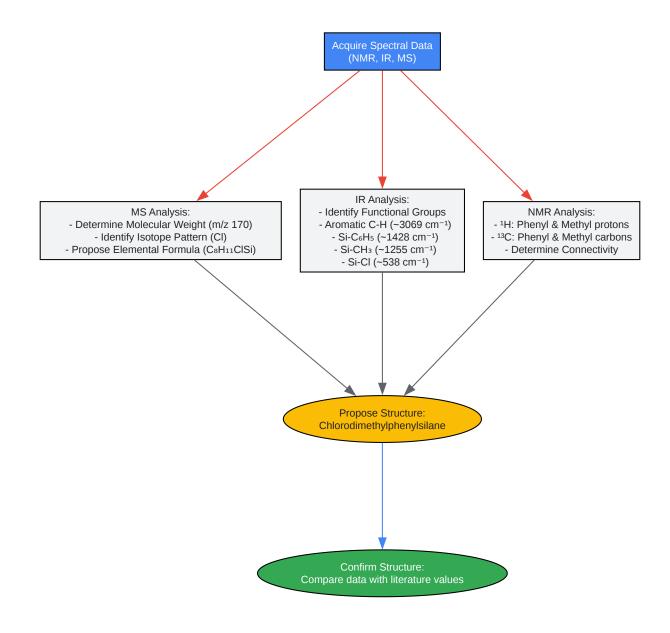


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Caption: Fragmentation pathway of **Chlorodimethylphenylsilane** in Mass Spectrometry.

Spectral Interpretation Workflow





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Caption: Logical workflow for the spectral interpretation of **Chlorodimethylphenylsilane**.

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